molecular formula C10H15N3O4S B2814897 2-Methoxy-3-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine CAS No. 2034450-89-8

2-Methoxy-3-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine

Cat. No. B2814897
CAS RN: 2034450-89-8
M. Wt: 273.31
InChI Key: XXQJCQHCGUVVHB-UHFFFAOYSA-N
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Description

Pyrazines are a class of organic compounds with the formula C4H4N2. They are aromatic and contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The pyrrolidine ring is a common feature in many pharmaceuticals and natural products, making it a very important structure in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazines typically involves the reaction of 1,2-dicarbonyl compounds with ammonia or primary amines . Pyrrolidines can be synthesized through various methods, including the reaction of amines with ketones or aldehydes followed by reduction .


Chemical Reactions Analysis

Pyrazines can undergo various chemical reactions, including hydrogenation, acylation, and halogenation . Pyrrolidines can participate in many reactions such as ring-opening, deprotonation, and N-alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, pyrazines are often aromatic and planar, while pyrrolidines are aliphatic and have a three-dimensional structure .

Scientific Research Applications

Alkaline Cleavage and Heterocyclic Product Formation

Research has demonstrated the conversion of specific methyl ketones into a variety of heterocyclic products, such as pyridines, pyrazoles, and pyridazines, through alkaline cleavage. These transformations involve novel rearrangements and ring enlargement reactions, showcasing the compound's potential in synthesizing diverse heterocyclic structures (Lempert-Sre´ter & Lempert, 1975).

Reactions with Ammonia, Hydrazine, and Guanidine

The interaction of 4H-pyran-4-thiones with ammonia, hydrazine, and guanidine has been studied, leading to the formation of 4(1H)-pyridinethiones, bis(4-pyridyl) disulfide, and a variety of pyrazoles and pyridazines. These reactions highlight the versatility of these compounds in generating novel heterocyclic structures (BessoHiromichi et al., 1978).

Kinetics of Methylsulphinyl and Methylthio-Group Replacement

Studies on the kinetics of reactions involving the replacement of methylsulphinyl and methylthio-groups in nitrogen heterocycles by methoxide ion have shown high reactivity, offering insights into the reactivity patterns of these groups in different heterocyclic frameworks (Barlin & Brown, 1968).

Synthesis of Inotropic Agents

Investigations into the synthesis of novel inotropic agents have identified imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines with significant potency. These studies underline the critical role of nitrogen position in affecting the pharmacological properties of these compounds, demonstrating their potential in developing new therapeutics for heart failure (Spitzer et al., 1988).

Transformations into Fused Heterocycles

Research on the transformations of certain pyrrolones into fused heterocycles, such as azepines and pyrrolo[2,3-c]isoxazoles, showcases the chemical versatility of these compounds in synthesizing complex heterocyclic structures with potential applications in medicinal chemistry and material science (El-Nabi, 2002).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. For example, many drugs containing a pyrrolidine ring work by interacting with receptors in the nervous system .

Future Directions

Future research could focus on developing new synthetic methods for these compounds, studying their reactivity, or designing new drugs based on these structures .

properties

IUPAC Name

2-methoxy-3-(1-methylsulfonylpyrrolidin-3-yl)oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c1-16-9-10(12-5-4-11-9)17-8-3-6-13(7-8)18(2,14)15/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQJCQHCGUVVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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